4-Bromo-3',4'-dichlorobenzophenone
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Description
4-Bromo-3',4'-dichlorobenzophenone is a brominated benzophenone with additional chlorine substituents. It is a compound of interest due to its potential applications in various fields, including material science and pharmaceuticals. The compound's structure and properties have been extensively studied using various spectroscopic and computational methods to understand its behavior and potential uses.
Synthesis Analysis
The synthesis of related brominated benzophenone derivatives often involves the reaction of brominated phenols with appropriate aldehydes or ketones. For example, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols . Although the exact synthesis of 4-Bromo-3',4'-dichlorobenzophenone is not detailed in the provided abstracts, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and compared with Density Functional Theory (DFT) calculations . The geometry and electronic properties of these compounds have been reported, providing insights into the structure of 4-Bromo-3',4'-dichlorobenzophenone. The crystal structure of a similar compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, revealing the conformation of the morpholine ring and the butadiene group .
Chemical Reactions Analysis
The reactivity of brominated benzophenones can be inferred from studies on similar compounds. For instance, the electron density-based local reactivity descriptor, such as Fukui functions, was calculated to explain the chemical selectivity or reactivity site in 3,4-dichlorobenzophenone . These studies suggest that 4-Bromo-3',4'-dichlorobenzophenone may exhibit similar reactivity patterns, with potential applications in forming complexes with metals or other organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones have been characterized using various spectroscopic techniques. The vibrational frequencies were obtained from FT-IR and Raman spectral data, and the UV-absorption spectrum was recorded to study the electronic transitions . The thermodynamic properties of these compounds were also calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . These studies provide a comprehensive understanding of the physical and chemical properties of 4-Bromo-3',4'-dichlorobenzophenone.
Scientific Research Applications
Photoreaction Mechanisms
Studies on photoreaction mechanisms of bromophenols, including 4-bromo-3',4'-dichlorobenzophenone, have been explored. These studies involve the use of low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation to understand the photoreaction pathways. For example, Akai, Kudoh, Takayanagi, and Nakata (2002) investigated the photoreaction mechanisms of bromophenols, providing insights into the formation of various photoproducts and their pathways (Akai et al., 2002).
Anticancer Properties
Research into the anticancer properties of bromophenol derivatives, including those structurally similar to 4-bromo-3',4'-dichlorobenzophenone, has been conducted. For instance, Guo et al. (2018) synthesized a novel bromophenol derivative and studied its effects on human lung cancer cells, revealing significant anticancer activities (Guo et al., 2018).
Use in Material Production
The compound has been used as a raw material in the production of various industrial materials. Glukhovskii and Effenberger (1995) described the preparation of 4-bromophthalic anhydride, a material useful in the production of specialty polyimide sector, from 4-bromo-ortho-xylene (Glukhovskii & Effenberger, 1995).
Antioxidant Activity
Bromophenols, including those structurally related to 4-bromo-3',4'-dichlorobenzophenone, have been isolated from marine sources and investigated for their antioxidant properties. For example, Olsen et al. (2013) isolated bromophenols from red algae and assessed their antioxidant activities (Olsen et al., 2013).
Water Treatment Concerns
The oxidation of bromophenols, including 4-bromo-3',4'-dichlorobenzophenone, during water treatment processes, has been a topic of study. For example, Jiang et al. (2014) explored the kinetics and formation of brominated polymeric products during water treatment with potassium permanganate, indicating potential environmental concerns (Jiang et al., 2014).
Biodegradation and Environmental Impact
The biodegradation of bromophenols and their environmental impact have been studied. Sahoo, Ghosh, and Pakshirajan (2013) investigated the biodegradation of 4-bromophenol by specific bacterial strains in a packed bed reactor, demonstrating its potential for environmental remediation (Sahoo et al., 2013).
properties
IUPAC Name |
(4-bromophenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSEBRBIWMBMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373623 |
Source
|
Record name | 4-Bromo-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3',4'-dichlorobenzophenone | |
CAS RN |
844879-06-7 |
Source
|
Record name | 4-Bromo-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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